2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine
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Overview
Description
2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine typically involves the reaction of cyclopropylamine with 4-phenyl-1,3-thiazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring . The reaction conditions often include heating the reactants under reflux in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Phenyl-1,3-thiazole-2-amine: Another thiazole compound with potential antimicrobial and anticancer properties.
Uniqueness
2-Cyclopropyl-4-phenyl-1,3-thiazol-5-amine is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential as a versatile compound in scientific research .
Properties
Molecular Formula |
C12H12N2S |
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Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C12H12N2S/c13-11-10(8-4-2-1-3-5-8)14-12(15-11)9-6-7-9/h1-5,9H,6-7,13H2 |
InChI Key |
LZNOHTHSLCXQRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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